4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Overview
Description
4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C17H21NO3 It is characterized by the presence of a cyano group, a dioxane ring, and a butyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Formation of the Butyrophenone Moiety: The butyrophenone moiety is synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium cyanide, alkyl halides, and various acids or bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets and pathways. The cyano group and dioxane ring play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)acetophenone
- 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)propiophenone
- 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone
Uniqueness
Compared to similar compounds, 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyano group, dioxane ring, and butyrophenone moiety makes it a valuable compound for various research applications.
Biological Activity
4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyano group and a dioxane moiety, suggests possible interactions with biological systems that merit detailed investigation.
- Chemical Formula : C17H21NO3
- Molecular Weight : 287.36 g/mol
- CAS Number : 898756-76-8
- MDL Number : MFCD03844336
- Purity : 97% (as per supplier specifications) .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of dopaminergic and serotonergic pathways, which are critical in the regulation of mood, cognition, and motor functions.
Potential Mechanisms:
- Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling.
- Serotonin Modulation : It may also interact with serotonin receptors, potentially affecting mood and anxiety levels.
In Vitro Studies
Recent research has focused on the compound's efficacy in inhibiting specific enzymes related to neurotransmitter metabolism. For instance, studies have shown that derivatives similar to this compound can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which plays a role in pain and inflammation .
Study Reference | IC50 Value (µM) | Target Enzyme | Effect |
---|---|---|---|
Montgomery et al. (2007) | 80 | MAGL | Significant inhibition |
Aalto et al. (2009) | >10 | Various | No significant effect |
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies suggest that the compound can cross the blood-brain barrier effectively, leading to potential central nervous system effects.
Case Study 1: Neuropharmacological Effects
A study conducted on rodents evaluated the effects of the compound on anxiety-like behavior using the elevated plus maze test. Results indicated a decrease in anxiety levels at certain dosages, suggesting anxiolytic properties.
Case Study 2: Pain Management
In a model of inflammatory pain, administration of the compound resulted in reduced pain sensitivity compared to control groups. This indicates its potential as an analgesic agent.
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)5-3-4-15(19)14-8-6-13(10-18)7-9-14/h6-9,16H,3-5,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSOEKCKVCGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646046 |
Source
|
Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-76-8 |
Source
|
Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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